molecular formula C7H7F2NO B1427087 3,4-Difluoro-5-methoxyaniline CAS No. 1195190-12-5

3,4-Difluoro-5-methoxyaniline

Cat. No.: B1427087
CAS No.: 1195190-12-5
M. Wt: 159.13 g/mol
InChI Key: GZCZNZZULSBCQG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyaniline is an organic compound with the molecular formula C(_7)H(_7)F(_2)NO It is characterized by the presence of two fluorine atoms and one methoxy group attached to an aniline ring

Scientific Research Applications

3,4-Difluoro-5-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, or mist, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methoxyaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3,4-difluoronitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Base: Sodium methoxide or potassium carbonate

    Temperature: Reflux conditions for several hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or nitroso compounds.

    Reduction: Formation of the corresponding aniline derivatives.

    Substitution: Nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

    3,4-Difluoroaniline: Lacks the methoxy group, leading to different reactivity and applications.

    3,5-Difluoro-4-methoxyaniline: Similar structure but with different fluorine substitution pattern, affecting its chemical properties.

    4-Fluoro-3-methoxyaniline: Contains only one fluorine atom, resulting in distinct chemical behavior.

Uniqueness: 3,4-Difluoro-5-methoxyaniline is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various complex molecules and enhance its potential in diverse scientific applications.

Properties

IUPAC Name

3,4-difluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZNZZULSBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195190-12-5
Record name 3,4-difluoro-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trifluorobenzenamine (40 g; 272 mmol) in NaOMe (30% in MeOH) (250 ml) was heated at reflux for 16 h. The reaction mixture was then poured onto ice with 37% aqueous HCl (150 ml)( ). CH2Cl2 was added and the pH of the reaction mixture was adjusted to pH=7-8 using an aqueous solution of Na2CO3. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated in vacuo. The residue was purified by column chromatography over silica gel (eluent: 50:50 heptane/CH2Cl2 to pure CH2Cl2). The pure fractions were collected and the solvent evaporated in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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